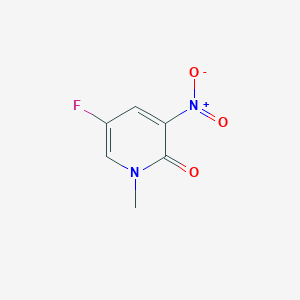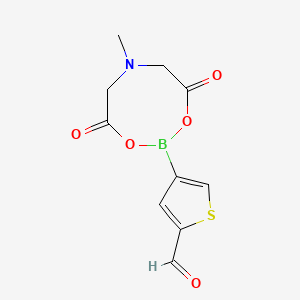
5-(Chlorométhyl)-2-fluorobenzoate de méthyle
Vue d'ensemble
Description
Methyl 5-(chloromethyl)-2-fluorobenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, featuring a chloromethyl group and a fluorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Methyl 5-(chloromethyl)-2-fluorobenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is investigated for its potential as a precursor in the synthesis of drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
Mode of Action
The compound’s mode of action is largely dependent on the specific reaction it is involved in. For instance, in Suzuki–Miyaura coupling, a common reaction in organic chemistry, it can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The chloromethyl group in the compound can be replaced by other groups in these reactions, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that the compound can participate in various organic reactions, potentially leading to the synthesis of biologically active compounds .
Pharmacokinetics
As a synthetic compound used primarily in chemical reactions, its bioavailability and pharmacokinetic profile would depend on the specific context and the resulting compounds .
Result of Action
The compound’s ability to participate in various organic reactions suggests that it could potentially be used to synthesize a wide range of other compounds, including those with biological activity .
Action Environment
The action, efficacy, and stability of Methyl 5-(chloromethyl)-2-fluorobenzoate can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, in Suzuki–Miyaura coupling reactions, the presence of a palladium catalyst and an organoboron compound is necessary for the reaction to proceed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-(chloromethyl)-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 5-(chloromethyl)-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl 5-(chloromethyl)-2-fluorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-(chloromethyl)-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include methyl-substituted benzoates and other reduced forms.
Comparaison Avec Des Composés Similaires
Methyl 5-(bromomethyl)-2-fluorobenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 5-(iodomethyl)-2-fluorobenzoate: Contains an iodine atom instead of chlorine.
Methyl 5-(hydroxymethyl)-2-fluorobenzoate: Features a hydroxymethyl group instead of chloromethyl.
Uniqueness: Methyl 5-(chloromethyl)-2-fluorobenzoate is unique due to the presence of both a chloromethyl and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and physicochemical properties, making it valuable for specific synthetic applications and research studies.
Propriétés
IUPAC Name |
methyl 5-(chloromethyl)-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSKXNPYBIBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)




![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)
![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)





![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)

